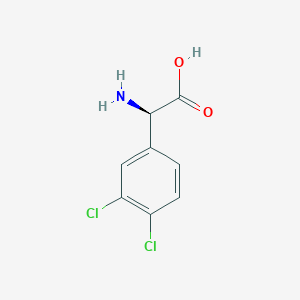
(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chiral compound with significant applications in various fields of science. It is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid moiety. This compound is known for its potential use in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 3,4-dichlorophenylacetic acid derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. The process may include steps such as crystallization and recrystallization to purify the final product.
化学反应分析
Types of Reactions
®-2-Amino-2-(3,4-dichlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
科学研究应用
®-2-Amino-2-(3,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
作用机制
The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
3,4-Dichlorophenylacetic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-2-phenylacetic acid: Lacks the dichloro substitution, which can affect its reactivity and biological activity.
2-Amino-2-(4-chlorophenyl)acetic acid: Has only one chlorine atom, which can influence its chemical properties and applications.
Uniqueness
®-2-Amino-2-(3,4-dichlorophenyl)acetic acid is unique due to the presence of both the amino group and the dichlorophenyl group, which confer specific reactivity and potential biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral drug development.
属性
CAS 编号 |
1241683-83-9 |
|---|---|
分子式 |
C8H7Cl2NO2 |
分子量 |
220.05 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3,4-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI 键 |
NHRIRGQUPAYPDT-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















